Tridec-5-enoic acid
Description
Tridec-5-enoic acid (IUPAC name: this compound) is a monounsaturated fatty acid with a 13-carbon chain and a double bond at the fifth carbon position. While specific data on this compound are absent in the provided evidence, its structural analogs—such as tetradec-5-enoic acid (14 carbons), octadec-6-enoic acid (18 carbons), and others—offer insights into the physicochemical and biological behaviors of medium-to-long-chain unsaturated fatty acids. These compounds typically exhibit variable melting points, solubility, and metabolic roles depending on chain length, double bond position, and functional modifications .
Properties
CAS No. |
62472-80-4 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
tridec-5-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h8-9H,2-7,10-12H2,1H3,(H,14,15) |
InChI Key |
CMIMTWMGUGEMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One method to synthesize tridec-5-enoic acid involves the reduction of a carboxylic acid to its corresponding alcohol using diisobutylaluminum hydride (DIBAL-H). The reaction is carried out in tetrahydrofuran (THF) with 3.0 equivalents of DIBAL-H, followed by acidification and extraction with methyl tert-butyl ether (MTBE) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. general methods for producing long-chain fatty acids typically involve the use of catalytic hydrogenation or oxidation processes.
Chemical Reactions Analysis
Types of Reactions: Tridec-5-enoic acid undergoes various chemical reactions, including:
Reduction: The reduction of this compound to its corresponding alcohol, tridec-5-en-1-ol, using DIBAL-H.
Oxidation: Oxidation of the alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Reduction: DIBAL-H in THF.
Oxidation: PCC in dichloromethane.
Major Products Formed:
Reduction: Tridec-5-en-1-ol.
Oxidation: Tridec-5-enal.
Scientific Research Applications
Tridec-5-enoic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of tridec-5-enoic acid involves its interaction with specific molecular targets and pathways. For example, a synthetic analog of this compound, UA-8, has been shown to possess both epoxyeicosatrienoic acid (EET)-mimetic and soluble epoxide hydrolase (sEH) inhibitory properties. This analog modulates the autophagic response in cardiac cells, promoting cell survival during metabolic stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Tridec-5-enoic acid’s structural analogs based on available evidence, emphasizing key differences in molecular properties and applications:
*Derivative: Calcium(2+) 3-[(octadecylamino)carbonyl]nonadec-5-enoate.
Key Findings from Comparative Analysis:
Chain Length and Physical Properties: Longer chains (e.g., octadec-6-enoic acid, C₁₈) exhibit higher molecular weights and melting points compared to shorter analogs like tetradec-5-enoic acid (C₁₄). This impacts solubility and industrial processing .
Double Bond Position and Reactivity: The position of the double bond influences metabolic pathways. For example, (5E)-tetradec-5-enoic acid is incorporated into lipid oxidation cycles, while esters like 5-[(9Z)-octadec-9-enoyloxy]octadecanoic acid participate in complex lipid biosynthesis .
Fluorinated analogs (e.g., tricosafluorododecanoic acid) are classified as substances of very high concern (SVHC) due to persistence and toxicity, but these differ significantly from non-fluorinated unsaturated acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
